

Bicine Buffer: An In-depth Technical Guide for Biological Research

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Compound of Interest

Compound Name: *Bizine*

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Abstract

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that has become an indispensable tool in a wide array of life science research applications. As one of the "Good's buffers," it fulfills many of the criteria for an ideal buffer for biological systems, including high water solubility, minimal interaction with biological membranes, and a pKa value near physiological pH. This technical guide provides a comprehensive overview of Bicine, including its chemical and physical properties, its advantages and limitations, and detailed protocols for its use in key laboratory techniques such as electrophoresis and enzyme assays. Furthermore, this document explores its role as a chelating agent and provides quantitative data on its interaction with various metal ions, offering researchers the critical information needed to design and execute robust and reproducible experiments.

Introduction to Bicine as a Good's Buffer

Developed by Dr. Norman Good and his colleagues, the "Good's buffers" are a series of zwitterionic buffers designed to meet the specific needs of biological research.^[1] These buffers are characterized by several desirable properties that minimize interference with biological systems. Bicine, with its useful pH range of 7.6 to 9.0, is a prominent member of this family.^[2]

The key characteristics of Good's buffers, all of which are exhibited by Bicine, include:

- **pKa between 6.0 and 8.0:** While Bicine's pKa is slightly above this range, its effective buffering capacity falls within a physiologically relevant alkaline range.[\[2\]](#)
- **High Water Solubility:** Bicine is highly soluble in water, facilitating the preparation of concentrated stock solutions.[\[3\]](#)
- **Membrane Impermeability:** Its zwitterionic nature at physiological pH prevents it from readily crossing biological membranes.
- **Minimal Salt Effects:** Bicine generally has a limited impact on the ionic strength of a solution.
- **Low Metal Chelation (with exceptions):** While considered to have low metal-binding capabilities, Bicine does form complexes with certain divalent and trivalent metal ions, a factor that must be considered in experimental design.[\[2\]](#)
- **Chemical Stability:** It is stable and resistant to enzymatic degradation.
- **Optical Transparency:** Bicine does not absorb significantly in the UV-visible range, preventing interference with spectrophotometric assays.

Physicochemical Properties of Bicine

A thorough understanding of Bicine's properties is essential for its effective application.

Property	Value	Reference
Chemical Name	N,N-bis(2-hydroxyethyl)glycine	
Molecular Formula	C ₆ H ₁₃ NO ₄	
Molecular Weight	163.17 g/mol	
Appearance	White crystalline powder	
pKa at 20°C	8.35	
pKa at 25°C	8.26	[2]
pKa at 37°C	8.156	[4]
Useful pH Range	7.6 - 9.0	[2]
d(pKa)/dT (°C ⁻¹)	-0.018	[2]

Effect of Temperature on pKa

The pKa of Bicine is sensitive to temperature changes, a critical consideration for experiments conducted at temperatures other than ambient.[1] As the temperature increases, the pKa of Bicine decreases. This relationship is quantified by the d(pKa)/dT value.

Temperature (°C)	pKa
20	8.35
25	8.26
37	8.16

This table is a compilation of data from multiple sources providing pKa values at specific temperatures.[2][4]

Applications in Biological Research

Bicine's properties make it a versatile buffer for a variety of applications.

Electrophoresis

Bicine is particularly well-suited for use in polyacrylamide gel electrophoresis (PAGE), especially for the separation of proteins and peptides. A Bicine-based buffer system can offer enhanced resolution compared to traditional glycine-based systems, particularly for membrane proteins.[5]

Enzyme Assays

The stable pH environment provided by Bicine is crucial for many enzymatic reactions. Its relatively weak interaction with many divalent cations, which are often cofactors for enzymes, makes it a suitable buffer for studying enzyme kinetics and for use in diagnostic assays.[3] A notable example is its use in creatine kinase assays.

Protein Crystallization

Maintaining a stable pH is critical for successful protein crystallization. Bicine is frequently used in crystallization screens and optimization experiments due to its ability to provide consistent pH buffering in the alkaline range, which can be optimal for the crystallization of certain proteins.[3]

Chromatography

In protein purification techniques such as ion-exchange chromatography, Bicine can be used to maintain a stable pH, which is essential for the differential binding and elution of proteins from the column matrix.

Bicine as a Chelating Agent

Contrary to the ideal of a non-chelating buffer, Bicine does interact with several metal ions. This property can be either a disadvantage, if the metal ion is essential for the biological process under investigation, or an advantage, for example in preventing the precipitation of metal salts in culture media. The stability of these complexes is described by the stability constant ($\log K$).

Metal Ion	Log K ₁ (1:1 Bicine:Metal)	Log K ₂ (2:1 Bicine:Metal)
Cu(II)	7.96	6.04
Ni(II)	6.42	4.88
Co(II)	5.48	4.22
Zn(II)	5.86	4.74
Mn(II)	3.5	-
Mg(II)	2.8	-
Ca(II)	2.9	-
Fe(III)	10.1	-

This table presents a summary of stability constants (log K) for the formation of Bicine-metal ion complexes. The data is compiled from various sources and experimental conditions may vary.^[6]

Experimental Protocols

Preparation of a 1 M Bicine Stock Solution

Materials:

- Bicine (MW: 163.17 g/mol)
- High-purity, deionized water
- Sodium hydroxide (NaOH) solution (e.g., 10 M)
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask (e.g., 1 L)

Procedure:

- Weigh out 163.17 g of Bicine powder.
- Add the Bicine powder to a beaker containing approximately 800 mL of deionized water.
- Place the beaker on a magnetic stirrer and stir until the Bicine is completely dissolved.
- Carefully add NaOH solution dropwise to adjust the pH to the desired value (e.g., pH 8.3). Monitor the pH continuously with a calibrated pH meter.
- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
- Bring the final volume to 1 L with deionized water.
- Stopper the flask and invert several times to ensure the solution is homogeneous.
- The 1 M Bicine stock solution can be stored at room temperature.

Bicine-Based SDS-PAGE Protocol

This protocol describes a Bicine-based buffer system for SDS-PAGE, which can provide improved resolution for a broad range of proteins.

Solutions:

- Anode Buffer (1x):
 - 0.2 M Tris-HCl, pH 8.9
- Cathode Buffer (1x):
 - 0.1 M Tris
 - 0.1 M Bicine
 - 1% (w/v) SDS

- Gel Buffer (4x):
 - 1.5 M Tris-HCl, pH 8.8
- Stacking Gel Buffer (4x):
 - 0.5 M Tris-HCl, pH 6.8
- Acrylamide/Bis-acrylamide solution (e.g., 30%)
- 10% (w/v) Ammonium persulfate (APS)
- TEMED
- 2x Sample Buffer:
 - 125 mM Tris-HCl, pH 6.8
 - 4% (w/v) SDS
 - 20% (v/v) Glycerol
 - 10% (v/v) 2-Mercaptoethanol
 - 0.02% (w/v) Bromophenol blue

Procedure:

- Prepare the Resolving Gel:
 - In a beaker, mix the Gel Buffer, Acrylamide/Bis-acrylamide solution, and water to the desired acrylamide concentration.
 - Add APS and TEMED to initiate polymerization.
 - Immediately pour the solution between the gel plates, leaving space for the stacking gel.
 - Overlay with water or isopropanol to ensure a flat surface.

- Allow the gel to polymerize completely.
- Prepare the Stacking Gel:
 - In a separate beaker, mix the Stacking Gel Buffer, Acrylamide/Bis-acrylamide solution, and water.
 - Add APS and TEMED.
 - Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb.
 - Allow the stacking gel to polymerize.
- Sample Preparation and Loading:
 - Mix protein samples with an equal volume of 2x Sample Buffer.
 - Heat the samples at 95°C for 5 minutes.
 - Load the samples into the wells of the stacking gel.
- Electrophoresis:
 - Place the gel cassette into the electrophoresis tank.
 - Fill the inner chamber with Cathode Buffer and the outer chamber with Anode Buffer.
 - Connect the power supply and run the gel at a constant voltage until the dye front reaches the bottom of the gel.

Creatine Kinase (CK) Enzyme Assay using Bicine Buffer

This protocol outlines a spectrophotometric assay for measuring creatine kinase activity using Bicine as the buffering agent.

Reagents:

- Bicine Assay Buffer (pH 8.6):

- 100 mM Bicine
- Adjust pH to 8.6 with NaOH.
- Substrate Solution:
 - 30 mM Creatine Phosphate
 - 2 mM ADP
 - 10 mM Glucose
 - 10 mM Magnesium Acetate
 - 0.6 mM NADP⁺
 - Dissolved in Bicine Assay Buffer.
- Enzyme Solution:
 - 2 U/mL Hexokinase
 - 1.5 U/mL Glucose-6-Phosphate Dehydrogenase
 - Dissolved in Bicine Assay Buffer.
- Sample: Serum or other biological fluid containing creatine kinase.

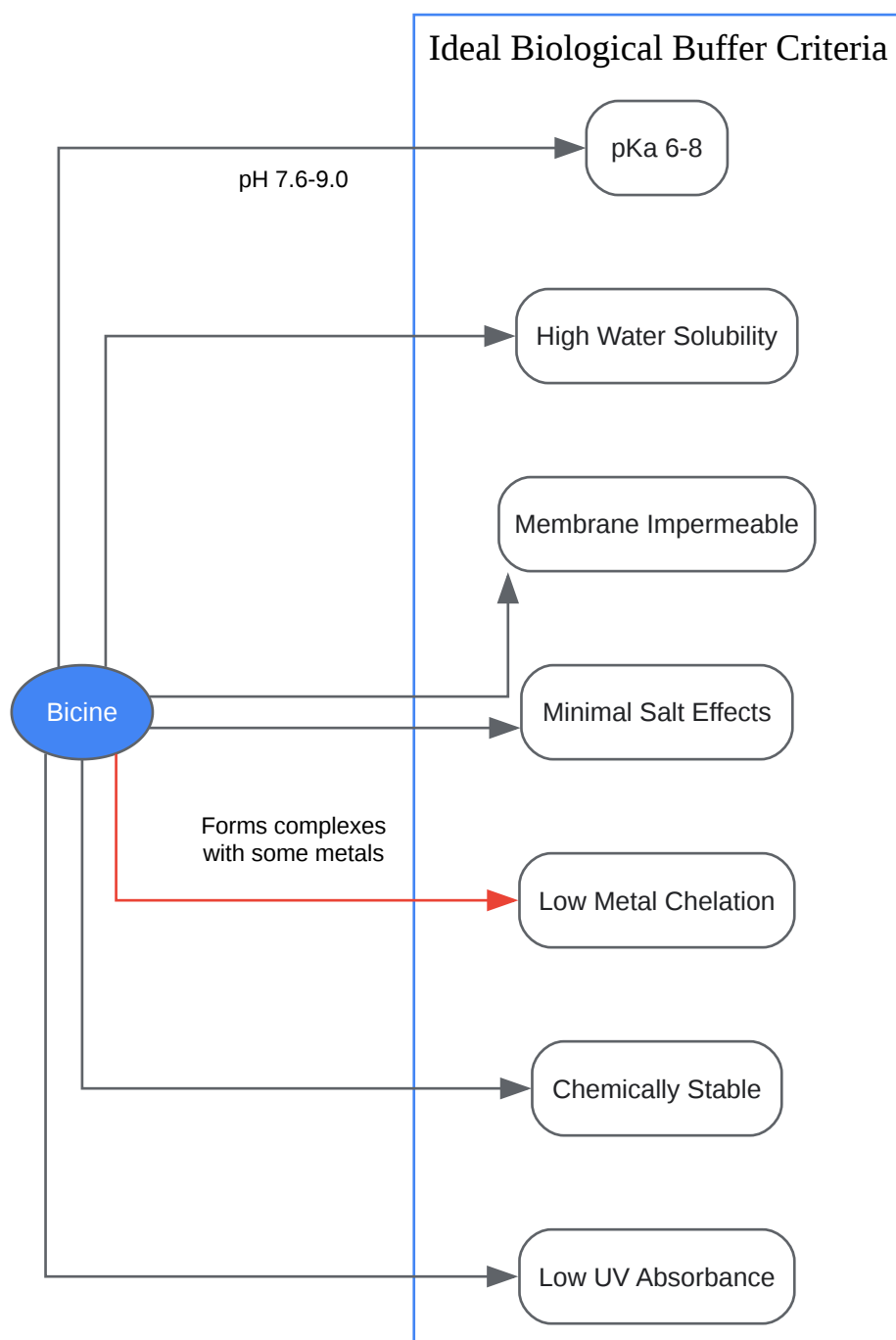
Procedure:

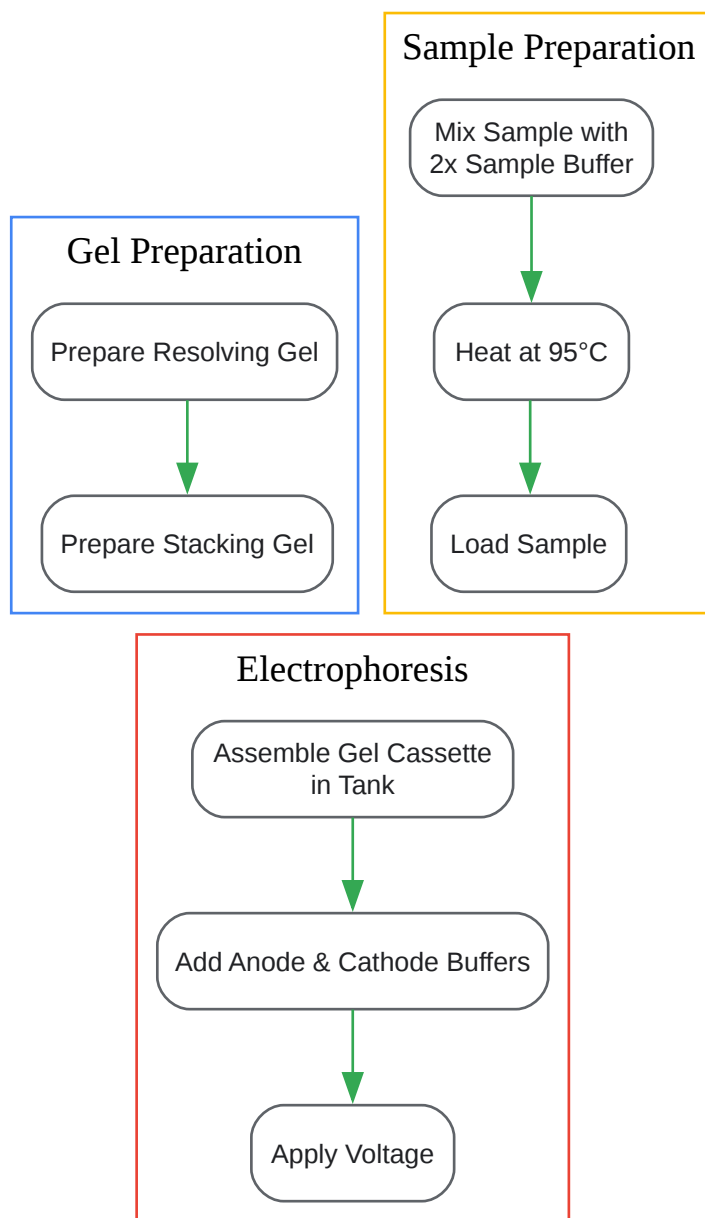
- Reaction Mixture Preparation:
 - In a cuvette, combine 1 mL of the Substrate Solution and 0.1 mL of the Enzyme Solution.
- Pre-incubation:
 - Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous ATP.

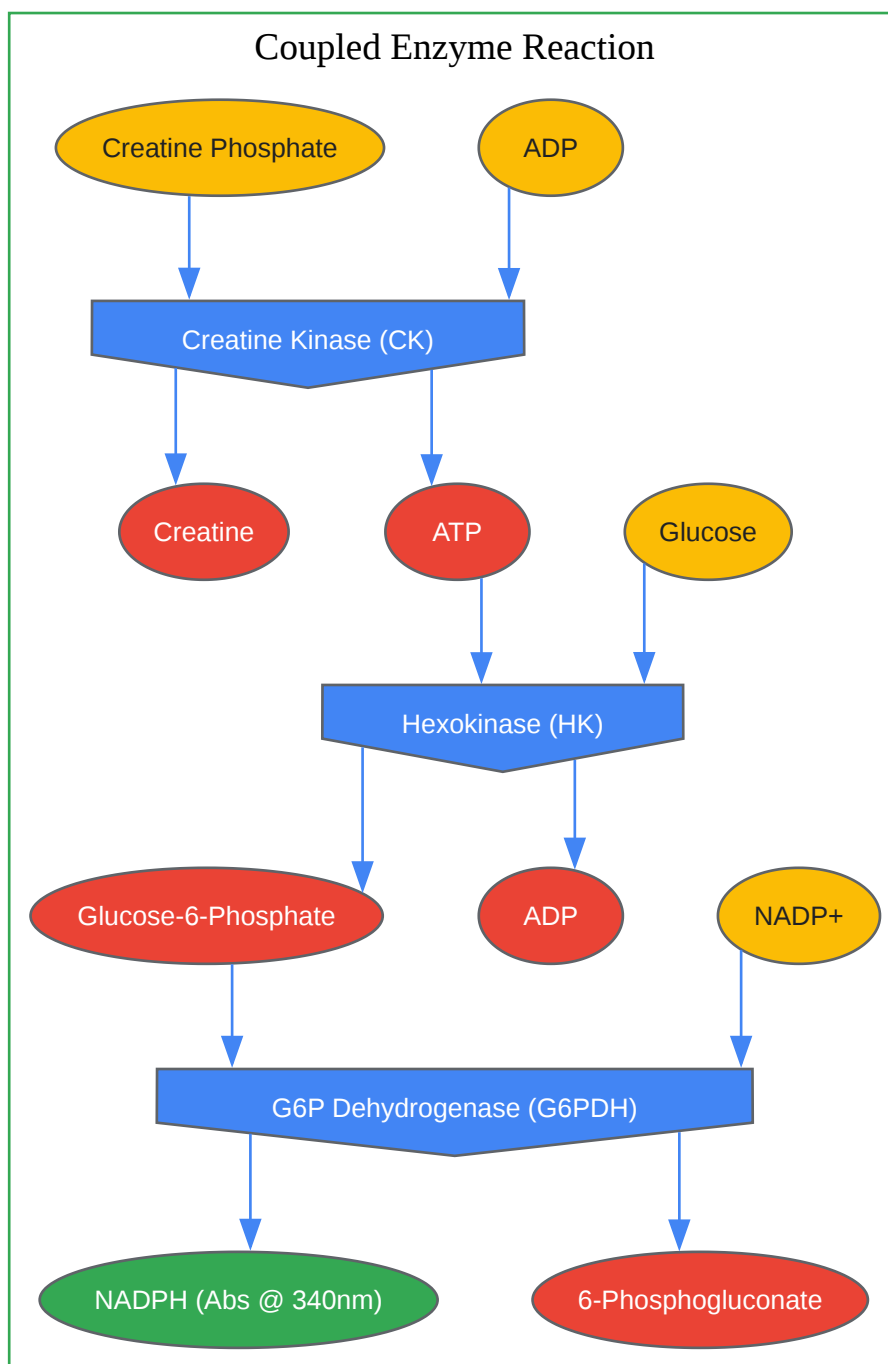
- Initiation of Reaction:
 - Add 0.05 mL of the sample to the cuvette and mix gently by inversion.
- Spectrophotometric Measurement:
 - Immediately place the cuvette in a spectrophotometer set to 340 nm and 37°C.
 - Record the change in absorbance over time for 3-5 minutes. The rate of increase in absorbance is due to the formation of NADPH.
- Calculation of CK Activity:
 - Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$).
 - Use the molar extinction coefficient of NADPH ($6.22 \times 10^3 \text{ M}^{-1}\text{cm}^{-1}$) to calculate the enzyme activity in Units/L.

Visualizations

Good's Buffer Selection Criteria







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